molecular formula C14H26N2O2 B11775952 tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B11775952
M. Wt: 254.37 g/mol
InChI Key: WDKTXMYBFRLTFW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound with a tert-butyl ester group It is known for its unique structure, which includes a bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design .

Comparison with Similar Compounds

  • tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
  • tert-Butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Comparison: While these compounds share a similar bicyclic framework, tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness can lead to different reactivity and applications in synthesis and medicinal chemistry .

Biological Activity

tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other diseases influenced by cellular signaling pathways. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1823258-62-3

Research indicates that this compound may exert its biological effects primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha isoform. The inhibition of these enzymes is linked to various cellular processes, including:

  • Cell Proliferation : Inhibition of PI3K signaling can lead to reduced cellular proliferation in cancer cells.
  • Apoptosis Induction : The compound may enhance apoptosis in tumor cells by disrupting survival signaling pathways.
  • Anti-inflammatory Effects : It has potential applications in treating inflammatory diseases by modulating immune cell activity.

Biological Activity Data

ActivityEffectReference
Inhibition of PI3KPotent against Class I PI3K enzymes
Anti-tumor activityReduces tumor cell proliferation
Modulation of inflammatory responsesMay alleviate symptoms in inflammatory diseases

Case Studies and Research Findings

  • Anti-Cancer Properties :
    A study highlighted the compound's efficacy in inhibiting the growth of various cancer cell lines, including those from breast and colon cancers. The mechanism was attributed to its ability to inhibit PI3K signaling pathways, which are often dysregulated in tumors.
  • Inflammatory Diseases :
    Research has shown that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its selective action on PI3K pathways suggests a dual role in both cancer therapy and inflammation management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate, and what key reagents are employed?

The synthesis typically involves multi-step protocols, including cyclization and protective group strategies. For example, a reported method uses tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux conditions to form the bicyclic core . Reagents like acetic acid are added to control reaction kinetics. Post-synthetic steps may include Boc protection of the aminomethyl group and purification via column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

Key characterization methods include:

  • NMR spectroscopy : To confirm the bicyclic structure and stereochemistry (e.g., 1R,5S configuration) .
  • Mass spectrometry (MS) : For molecular weight verification (254.37 g/mol) and fragmentation patterns .
  • Infrared (IR) spectroscopy : To identify functional groups like the carbonyl (C=O) and amine (N-H) stretches . Physical properties such as density (1.043 g/cm³) and boiling point (351.1°C) are predicted computationally or measured experimentally .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

The compound is stable at room temperature but sensitive to strong oxidizing agents and extreme pH. Storage recommendations include airtight containers in a cool, dry environment (<25°C) and avoidance of light .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

Optimization strategies include:

  • Temperature control : Maintaining reflux conditions to avoid decomposition .
  • Reagent stoichiometry : Adjusting molar ratios of paraformaldehyde and benzylamine to prevent over-substitution .
  • Catalyst screening : Testing acids (e.g., acetic acid) to enhance cyclization efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. How does stereochemistry at positions 1R and 5S influence biological activity?

The 1R,5S configuration dictates spatial orientation of the aminomethyl group, which is critical for binding to biological targets like enzymes or receptors. Computational docking studies and comparative assays with stereoisomers can elucidate structure-activity relationships (SAR). For instance, altering stereochemistry may reduce binding affinity by >50% in receptor inhibition assays .

Q. How should researchers address contradictions in reported stability or reactivity data?

Contradictions (e.g., pH sensitivity vs. reported stability) can be resolved by:

  • Controlled experiments : Testing stability under varying pH and temperature conditions .
  • Comparative studies : Replicating prior methodologies to identify variables (e.g., solvent purity, humidity) .
  • Advanced characterization : Using differential scanning calorimetry (DSC) to detect decomposition thresholds .

Q. What advanced spectroscopic or computational methods are used to study this compound’s interactions with biological targets?

  • X-ray crystallography : To resolve 3D binding modes with proteins .
  • Molecular dynamics simulations : Modeling interactions over time to predict binding kinetics .
  • pKa determination : Computational tools (e.g., MarvinSketch) predict protonation states affecting solubility and activity (predicted pKa = 10.11) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?

  • Functional group modifications : Replacing the tert-butyl group with other carbamates to assess solubility changes .
  • Biological assays : Testing derivatives for IC50 values against target enzymes or receptors .
  • Metabolic stability assays : Using liver microsomes to evaluate pharmacokinetic profiles .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-5-4-6-12(16)8-10(7-11)9-15/h10-12H,4-9,15H2,1-3H3

InChI Key

WDKTXMYBFRLTFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CN

Origin of Product

United States

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